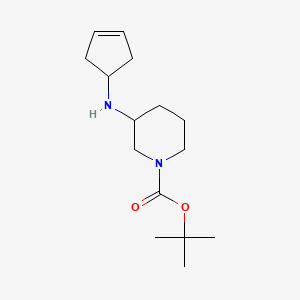
(4-Chlorophenyl) 5-methylpyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl) 5-methylpyrazine-2-carboxylate, also known as CP-94,253, is a chemical compound that has been widely studied for its potential applications in scientific research. This pyrazine derivative has shown promising results in various fields of study, including neuroscience, pharmacology, and biochemistry. In
Wirkmechanismus
The mechanism of action of (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate involves its binding to the dopamine D4 receptor and blocking its activation by dopamine. This results in a decrease in the downstream signaling pathways that are involved in the regulation of various neurological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate are mainly related to its antagonistic effects on the dopamine D4 receptor. This results in a decrease in the release of dopamine and a subsequent decrease in the downstream signaling pathways that are involved in the regulation of various neurological processes. (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate has also been shown to reduce drug-seeking behavior in animal models, indicating its potential use in drug addiction treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate in lab experiments is its selectivity for the dopamine D4 receptor. This allows researchers to study the specific effects of dopamine signaling through this receptor. However, one of the limitations of using (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate is its potential off-target effects on other receptors, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate. One direction is the development of more selective dopamine D4 receptor antagonists that have fewer off-target effects. Another direction is the exploration of (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate's potential use in drug addiction treatment and its effects on other neurological disorders. Finally, the development of more efficient synthesis methods for (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate may facilitate its use in future research.
Synthesemethoden
The synthesis of (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate involves the reaction of 4-chloroaniline and 5-methylpyrazine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate as a white crystalline solid with a melting point of 161-163°C.
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl) 5-methylpyrazine-2-carboxylate has been extensively studied for its potential applications in scientific research. One of the main areas of research is neuroscience, where (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate has been shown to act as a selective antagonist of the dopamine D4 receptor. This receptor is involved in various neurological disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate has also been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
(4-chlorophenyl) 5-methylpyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-8-6-15-11(7-14-8)12(16)17-10-4-2-9(13)3-5-10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXCGMXZOWHKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl) 5-methylpyrazine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzhydryl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636012.png)
![2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide](/img/structure/B7636018.png)
![N-[(4-fluorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636021.png)

![N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide](/img/structure/B7636043.png)



![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7636069.png)
![[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636072.png)

![[2-(2,6-dichloro-3-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636089.png)